molecular formula C8H12N2O3 B12662091 Ethyl 5-cyano-2-(hydroxyimino)pentanoate CAS No. 6976-79-0

Ethyl 5-cyano-2-(hydroxyimino)pentanoate

Cat. No.: B12662091
CAS No.: 6976-79-0
M. Wt: 184.19 g/mol
InChI Key: JRPBGKUSZOBYTA-YFHOEESVSA-N
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Description

Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid. The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ. The reaction is carried out at a controlled pH of around 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of buffered phosphoric acid can further enhance the yield, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-2-(hydroxyimino)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-(hydroxyimino)pentanoate involves its reactivity as an oxime ester. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with its oxime and cyano groups. The pathways involved often include nucleophilic addition and substitution reactions, which are crucial in the formation of more complex structures .

Comparison with Similar Compounds

Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be compared with other similar compounds such as:

    Ethyl cyanoacetate: Similar in structure but lacks the oxime group, making it less reactive in certain reactions.

    Ethyl 2-cyano-2-(hydroxyimino)acetate:

    Ethyl isonitrosocyanoacetate: Another similar compound used in organic synthesis with different reactivity profiles.

The uniqueness of this compound lies in its combination of the cyano and oxime groups, which provide a versatile platform for various chemical transformations .

Properties

CAS No.

6976-79-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate

InChI

InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7-

InChI Key

JRPBGKUSZOBYTA-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/CCCC#N

Canonical SMILES

CCOC(=O)C(=NO)CCCC#N

Origin of Product

United States

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